molecular formula C14H17N B396471 1-(1H-inden-2-yl)piperidine

1-(1H-inden-2-yl)piperidine

Cat. No.: B396471
M. Wt: 199.29g/mol
InChI Key: VIZQUAMFAFOSLS-UHFFFAOYSA-N
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Description

1-(1H-Inden-2-yl)piperidine is a nitrogen-containing heterocyclic compound featuring a piperidine ring directly attached to the 2-position of a 1H-indene moiety. Piperidine, a six-membered saturated ring with one nitrogen atom, is a common structural motif in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29g/mol

IUPAC Name

1-(1H-inden-2-yl)piperidine

InChI

InChI=1S/C14H17N/c1-4-8-15(9-5-1)14-10-12-6-2-3-7-13(12)11-14/h2-3,6-7,10H,1,4-5,8-9,11H2

InChI Key

VIZQUAMFAFOSLS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=CC=CC=C3C2

Canonical SMILES

C1CCN(CC1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine-Indene Backbone

1-(2,6-Dimethylphenyl)-2-(1H-inden-2-yl)piperidine (4i)
  • Structure : Features a 2,6-dimethylphenyl group and an inden-2-yl substituent on the piperidine ring.
  • Synthesis : Prepared via reductive cyclization of an amide precursor with indene, yielding 94% under optimized conditions .
  • Spectroscopy : Key spectral data include distinct $ ^1H $ NMR signals for the indene protons (δ 6.61–7.37 ppm) and methyl groups (δ 2.23 ppm). HRMS confirmed the molecular ion at m/z 304.2059 .
  • Comparison : The dimethylphenyl group enhances steric bulk and electron-donating effects compared to the parent 1-(1H-inden-2-yl)piperidine.
2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride
  • Structure : Contains a dihydroindenyl group linked via an ethyloxy chain to the piperidine nitrogen.
Donepezil Hydrochloride Impurity
  • Structure : 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]-1-benzylpiperidine.
  • Properties : The dimethoxy and benzyl groups introduce significant hydrophobicity and electronic modulation, contrasting with the simpler indene-piperidine structure .

Electronic Effects of Piperidine vs. Other Amines

  • Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring adopts a chair conformation, reducing nN-π conjugation compared to pyrrolidine’s five-membered planar structure. This results in weaker electron-donating effects, as evidenced by $ ^{13}C $-NMR chemical shifts in N-arylpiperidines .
  • Impact on Bioactivity : Piperidine derivatives generally exhibit lower resonance stabilization than pyrrolidine analogs, influencing their interactions with biological targets (e.g., enzymes or receptors) .

Pharmacological and Toxicological Considerations

  • Structural Alerts : Piperidine derivatives with phenylpropenyl groups (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-piperidine) may trigger toxicity flags due to reactive α,β-unsaturated ketone moieties .

Tabulated Comparison of Key Compounds

Compound Name Key Structural Features Synthesis Yield Notable Spectral Data Pharmacological Notes
This compound (hypothetical) Direct indene-piperidine linkage N/A N/A Theoretical CNS activity
1-(2,6-Dimethylphenyl)-2-(1H-inden-2-yl)piperidine Dimethylphenyl substituent 94% $ ^1H $ NMR δ 2.23 (s, 6H, CH3) Enhanced steric bulk
2-[2-(Dihydroindenyl)ethyloxy]piperidine Ethyloxy linker, dihydroindenyl N/A Hydrochloride salt form Increased flexibility
1-(1-Oxo-3-phenylpropenyl)piperidine α,β-unsaturated ketone N/A IR νmax 3063 cm⁻¹ (C=C) Structural alert for toxicity

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